1-Bromo-3-(heptyloxy)benzene
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Overview
Description
1-Bromo-3-(heptyloxy)benzene is an organic compound with the molecular formula C13H19BrO It consists of a benzene ring substituted with a bromine atom and a heptyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(heptyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(heptyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(heptyloxy)phenylboronic acid is reacted with a brominating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(heptyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The heptyloxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 3-(heptyloxy)phenyl derivatives.
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 3-(heptyloxy)benzene.
Scientific Research Applications
1-Bromo-3-(heptyloxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-(heptyloxy)benzene involves its interaction with molecular targets through its bromine and heptyloxy substituents. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptyloxy group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom. It is simpler in structure and lacks the heptyloxy group.
3-(Heptyloxy)benzene: Contains a benzene ring with a heptyloxy group but no bromine atom.
1-Bromo-4-(heptyloxy)benzene: Similar structure but with the bromine atom in the para position relative to the heptyloxy group.
Properties
IUPAC Name |
1-bromo-3-heptoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJWARMFKJKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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